1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl-
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Overview
Description
1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- is a chemical compound belonging to the class of organic compounds known as benzopyrans. Benzopyrans are characterized by a benzene ring fused to a pyran ring. This specific compound is notable for its three methoxy groups and a methyl group attached to the benzopyran structure.
Preparation Methods
The synthesis of 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- can be achieved through various synthetic routes. One common method involves the methylation of 6,7,8-trihydroxy-3-methyl-1H-2-benzopyran-1-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzopyran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups, forming new derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions.
Scientific Research Applications
1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- can be compared with other similar compounds, such as:
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its antioxidant properties.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-: Notable for its anti-inflammatory effects.
1H-2-Benzopyran-1-one, 6,8-dihydroxy-3-methyl-7-[(2R,4R)-tetrahydro-4-methoxy-5-oxo-2-furanyl]-: Studied for its potential anticancer activity.
The uniqueness of 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7,8-trimethoxy-3-methylisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-7-5-8-6-9(15-2)11(16-3)12(17-4)10(8)13(14)18-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNQRUYYPMRSIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C(=O)O1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471070 |
Source
|
Record name | 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24350-89-8 |
Source
|
Record name | 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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